N-benzyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-BENZYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a benzyl moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as 3,6-dimethylpyrazole and a suitable pyridine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[3,4-b]pyridine core.
Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine or amide reagent under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: Formation of N4-benzyl-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its unique pharmacological profile.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action of N4-BENZYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance its binding affinity to certain biological targets, while the benzyl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N~4~-Benzyl-1-(4-chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-Benzyl-1-(4-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-Benzyl-1-(4-nitrophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N~4~-BENZYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, making it a promising candidate for further development in pharmaceutical research.
This detailed overview provides a comprehensive understanding of N4-BENZYL-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H19FN4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-benzyl-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O/c1-14-12-19(22(28)24-13-16-6-4-3-5-7-16)20-15(2)26-27(21(20)25-14)18-10-8-17(23)9-11-18/h3-12H,13H2,1-2H3,(H,24,28) |
InChI Key |
XKJFZQQMRDVHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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